Cardiomyocyte Toxicity: Annamycin Preserves Contractility and Viability at Doses Where Doxorubicin Causes Severe Impairment
In a direct head-to-head comparison using human cardiomyocytes derived from induced pluripotent stem cells (iPSCs), Annamycin demonstrated markedly reduced interference with cardiac contractility, viability, and electric potential compared with doxorubicin. At a concentration of 1.5 μM, Annamycin produced only limited perturbation of cardiomyocyte function, whereas doxorubicin at 0.5 μM (one-third the concentration) induced severe disruption of contractility as measured by real-time cell analysis (RTCA) [1]. In parallel in vivo mouse studies, 7 weeks of Annamycin administration at 8 mg/kg resulted in no evidence of cardiotoxicity upon histopathological evaluation, while doxorubicin at the same dose produced significant weight loss, elevated serum lactate dehydrogenase, and cytoplasmic vacuolation of cardiac myocytes [2].
| Evidence Dimension | Human cardiomyocyte functional toxicity (contractility/viability/electrophysiology) |
|---|---|
| Target Compound Data | Annamycin at 1.5 μM: limited impact on contractility, viability, and electric potential |
| Comparator Or Baseline | Doxorubicin at 0.5 μM: heavily perturbed contractility |
| Quantified Difference | Annamycin tolerated at 3× higher concentration with minimal toxicity relative to doxorubicin-induced severe impairment |
| Conditions | Human iPSC-derived cardiomyocytes; RTCA CardioECR assay (probe-free determination of viability, contractility, and electric potential) |
Why This Matters
For scientific selection in preclinical or clinical oncology research, this demonstrates that Annamycin can achieve cytotoxic exposure in cancer cells at concentrations that spare cardiomyocyte function, addressing the primary dose-limiting toxicity of anthracycline-based regimens.
- [1] Moleculin Biotech. Moleculin Biotech announces publication of abstract on Annamycin. Business Insider. 2024. View Source
- [2] Rafal J. Zielinski, Krzysztof Grela, Roberto Cardenas-Zuniga, et al. Abstract LB180: Non-cardiotoxic properties of annamycin, a clinically evaluated anthracycline and potent topoisomerase 2β poison. Cancer Res. 2024;84(7_Supplement):LB180. View Source
